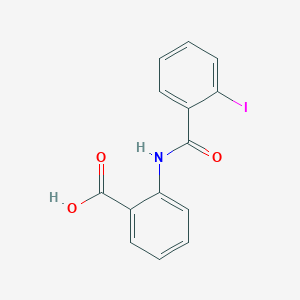

2-(2-Iodobenzamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

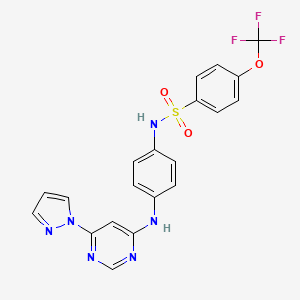

“2-(2-Iodobenzamido)benzoic acid” is a compound that consists of a carboxyl group attached to a benzene ring . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The compound exists as a crystalline, colorless solid under normal conditions .

Synthesis Analysis

The synthesis of benzamides, which includes “2-(2-Iodobenzamido)benzoic acid”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the diazotization of anthranilic acid, commonly performed in university organic chemistry labs .Molecular Structure Analysis

The molecular structure of “2-(2-Iodobenzamido)benzoic acid” consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 14 carbon atoms, 10 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms .Chemical Reactions Analysis

The reactions of benzoic acid with hydroxyl radicals in both gas and aqueous phases have been studied . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .Physical And Chemical Properties Analysis

“2-(2-Iodobenzamido)benzoic acid” has a molecular weight of 367.14 . It is a powder at room temperature . Benzoic acid, a related compound, is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols . The acid dissociation constant (pKa) of benzoic acid corresponds to 4.2 .Aplicaciones Científicas De Investigación

Solar Energy Conversions

2-(2-Iodobenzamido)benzoic acid can play a role in solar energy conversions. Its molecular structure may be involved in the development of organic-inorganic hybrid nanomaterials, which are promising for new functional materials in solar cells. These compounds can facilitate interfacial charge-transfer transitions, enabling visible-light absorption and direct photoinduced charge separation .

Chemical Sensing

The compound’s potential in chemical sensing is linked to its ability to interact with inorganic semiconductors. This interaction can lead to the development of sensors that detect various chemicals through changes in electrical properties or visible-light absorption .

Enzymology

In enzymology, derivatives of benzoic acid, like 2-(2-Iodobenzamido)benzoic acid, could be used to study enzyme kinetics and mechanisms. They may act as inhibitors or substrates for certain enzymes, providing insights into enzyme function and regulation .

Asymmetric Synthesis

2-(2-Iodobenzamido)benzoic acid may be utilized in asymmetric synthesis, serving as a building block for synthesizing complex organic compounds. Its iodine moiety can be a pivotal point for introducing chirality into molecules, which is crucial for creating pharmaceuticals with specific enantiomeric properties .

Agrochemical Applications

This compound could have applications in the development of agrochemicals, possibly as a precursor or an active ingredient. Its structure might be useful in formulating compounds that affect plant growth or protect crops from pests and diseases .

Medicinal Chemistry

In medicinal chemistry, 2-(2-Iodobenzamido)benzoic acid can be instrumental in synthesizing radioiodinated esters and amides, which are important in imaging studies for medical diagnostics. It may also contribute to the development of compounds with anti-ischemic stroke properties .

Industrial Applications

The industrial applications of 2-(2-Iodobenzamido)benzoic acid include its use as a corrosion inhibitor for metals and alloys. It can also be part of the synthesis process for creating materials with specific properties, such as enhanced durability or chemical resistance .

Biochemistry

In biochemistry, the compound could be used to investigate the biosynthesis of phenolic compounds. It may also serve as a model compound for studying the interactions between small organic molecules and biological macromolecules .

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2-iodobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSQWTHOHIYCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzamido)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2865746.png)

![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)

![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)

![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)

![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)

![N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865762.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B2865764.png)

![2-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2865765.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2865766.png)